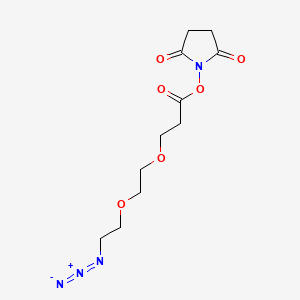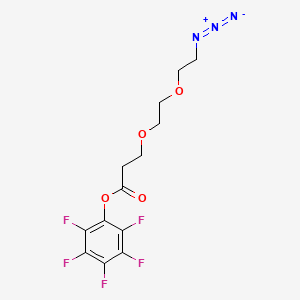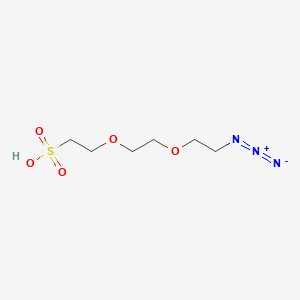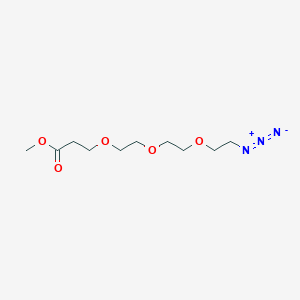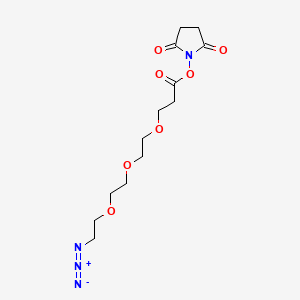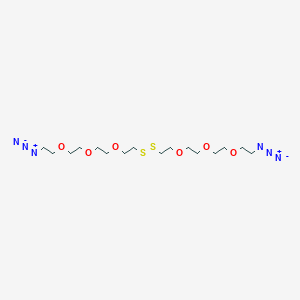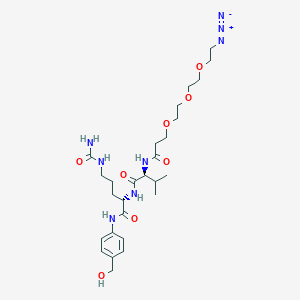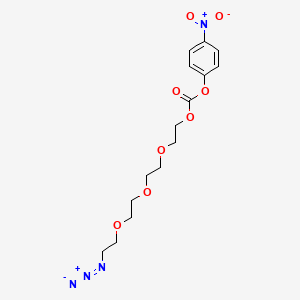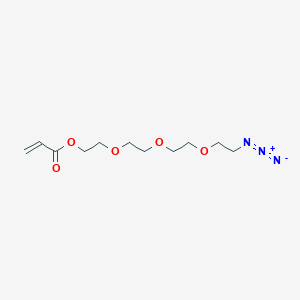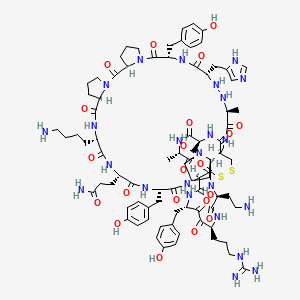
Balixafortide
Vue d'ensemble
Description
Balixafortide is a synthetic cyclic peptide and a potent selective antagonist of the chemokine receptor CXCR4 . It is under investigation in clinical trials for HER2 Negative, Locally Recurrent or Metastatic Breast Cancer . It has receptor binding and hematopoietic stem cell-mobilization activities .
Synthesis Analysis
Balixafortide was derived from the natural product polyphemusin following multiple iterative cycles of focused compound library synthesis optimized by analysis of structure-activity relationship . Absorption, distribution, metabolism, and excretion (ADME) profiles were generated from in vitro and in vivo studies .Molecular Structure Analysis
The molecular formula of Balixafortide is C84H118N24O21S2 . Its molecular weight is 1864.1 g/mol . The IUPAC name of Balixafortide is quite complex and can be found in the PubChem database .Chemical Reactions Analysis
Balixafortide potently inhibits pERK / pAKT signaling in cancer cells . Its affinity to CXCR4 and inhibition of calcium flux were about 100-fold higher than for AMD3100 (Plerixafor) .Physical And Chemical Properties Analysis
The physical and chemical properties of Balixafortide can be found in the PubChem database . It includes information about its molecular structure, computed descriptors, and more .Applications De Recherche Scientifique
Treatment of Metastatic HER2-Negative Breast Cancer
Balixafortide (POL6326) is a potent, selective inhibitor of the chemokine receptor CXCR4. It is currently in Phase III for the treatment of metastatic HER2-negative breast cancer (BC) in combination with tubulin-binding eribulin . The objective response rate for a dose of 5.5mg/kg balixafortide and 1.4mg/m2 eribulin was 38% (median duration 4.4 months), and the clinical benefit rate was 63% (median duration 8.1 months) .
Combination Therapy with Paclitaxel
Balixafortide was combined with paclitaxel in a humanized BC patient-derived xenograft (PDX) model to explore the efficacy in combination with another tubulin-binding drug . Partial remission was achieved in the combination arm balixafortide+paclitaxel (T/C 13%, 87% inhibition of tumor volume vs vehicle control) which was statistically significantly better than paclitaxel monotherapy (T/C 42%) .
Inhibition of Angiogenesis and Metastasis
Anti-cancer mechanisms of CXCR4 antagonists like Balixafortide include inhibition of angiogenesis and metastasis . High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer .
Activation of Immunosurveillance
Another anti-cancer mechanism of CXCR4 antagonists is the activation of immunosurveillance . This suggests that Balixafortide may have potential applications in immunotherapy.
Chemo Sensitization
Balixafortide has been shown to have chemo sensitization effects . This means it can potentially enhance the effectiveness of other chemotherapy drugs when used in combination.
Treatment of Locally Recurrent or Metastatic Breast Cancer
Balixafortide, a synthetic cyclic peptide, is a potent selective CXCR4 antagonist with high affinity for the human CXCR4 receptor in pre-clinical studies and is currently being investigated in metastatic breast cancer (mBC) . In a Phase 3 randomized trial, no differences in ORR, CBR, mPFS, or mOS were observed for Balixafortide + Eribulin compared to Eribulin alone in any population of HER2-mBC patients .
Mécanisme D'action
Target of Action
Balixafortide, also known as POL6326, is a potent, selective antagonist of the chemokine receptor CXCR4 . The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that regulates both cancer and immune system cells .
Mode of Action
Balixafortide interacts with its primary target, CXCR4, by binding to it with high affinity . This binding inhibits the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α), disrupting the signaling pathways that promote cancer cell proliferation, survival, and migration .
Biochemical Pathways
The CXCR4/SDF-1α axis plays a crucial role in the homing and retention of hematopoietic stem cells in the bone marrow. By antagonizing CXCR4, Balixafortide disrupts this axis, leading to the mobilization of these cells into the peripheral blood . In the context of cancer, the CXCR4/SDF-1α axis is often hijacked by tumor cells to promote growth, survival, and metastasis. Therefore, blocking this pathway with Balixafortide can have anti-tumor effects .
Result of Action
The molecular and cellular effects of Balixafortide’s action include inhibition of angiogenesis and metastasis, activation of immunosurveillance, and chemo-sensitization . In clinical trials, Balixafortide has shown encouraging safety and efficacy data when used in combination with eribulin in patients with human epidermal growth factor receptor 2 negative (HER2-) metastatic breast cancer .
Action Environment
The efficacy of Balixafortide can be influenced by various environmental factors. For instance, the level of CXCR4 expression in tumor cells can impact the effectiveness of Balixafortide. High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer . Additionally, the presence of other medications, such as eribulin or paclitaxel, can also influence the action of Balixafortide . .
Orientations Futures
Propriétés
IUPAC Name |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQJZAVFWOOBF-WBMPNIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H118N24O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1051366-32-5 | |
| Record name | Balixafortide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balixafortide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



